molecular formula C11H15Cl2O3PS2 B13732557 Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester CAS No. 14734-96-4

Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester

Cat. No.: B13732557
CAS No.: 14734-96-4
M. Wt: 361.2 g/mol
InChI Key: XMAFPZUDTPVTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy groups (O,O-diethyl), one sulfur atom, and a substituted thio-methyl group attached to a 2,5-dichlorophenyl ring. This structure places it within the class of phosphorothioate esters, which are widely studied for their insecticidal and acaricidal properties. The compound’s systematic name reflects its substitution pattern, with chlorine atoms at the 2- and 5-positions of the phenyl ring, influencing its electronic and steric properties .

The 2,5-dichlorophenyl group likely enhances lipophilicity and target binding compared to other aryl substituents.

Properties

CAS No.

14734-96-4

Molecular Formula

C11H15Cl2O3PS2

Molecular Weight

361.2 g/mol

IUPAC Name

1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene

InChI

InChI=1S/C11H15Cl2O3PS2/c1-3-15-17(14,16-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3

InChI Key

XMAFPZUDTPVTRC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester typically involves the esterification of a thiol intermediate with diethyl phosphorochloridothioate in the presence of a base. The thiol intermediate is generated by the reaction of 2,5-dichlorophenyl derivatives with sulfur-containing reagents to introduce the thioether linkage. The key step is the formation of the phosphorothioate ester bond through nucleophilic substitution at the phosphorus center.

Detailed Preparation Process

A representative preparation method, adapted and expanded from a Chinese patent (CN102584892A), involves the following main stages:

Preparation of O,O-Diethyl Phosphorothioate Intermediate
  • Reagents and Conditions: Thiophosphoric anhydride (400–700 parts) is dissolved in O,O-diethyl phosphorothioate (300–600 parts) with pyridine (600–900 parts) as a catalyst.
  • Reaction Conditions: The mixture is maintained at 60–80 °C under slight negative pressure, and absolute ethyl alcohol (300–600 parts) is added dropwise.
  • Outcome: After 30 minutes of back insulation, O,O-diethyl phosphorothioate is obtained with high purity (up to 96.1% content reported).
Chlorination Step
  • The O,O-diethyl phosphorothioate is transferred to a chlorination reactor.
  • Chlorine gas (300–600 parts) is introduced gradually at 30–60 °C, followed by warming to 60 °C.
  • Catalysts such as phosphorus trichloride or triethyl phosphite (1–10 parts) are added.
  • The reaction mixture is heated to 90–110 °C and maintained for 2 hours to complete chlorination.
  • Hydrogen chloride byproduct is absorbed in water to form hydrochloric acid.
Crystallization and Purification
  • After reaction completion, the mixture is cooled to below 50 °C and transferred to a crystallization vessel.
  • Cooling with refrigerated brine to below 10 °C induces crystallization.
  • The solid product is separated by centrifugation.
  • Further purification involves thin-film evaporation under reduced pressure (20–30 mmHg) at 90–110 °C to remove volatile impurities such as diethylaluminum monochloride.

Reaction Scheme Summary

Step Reagents/Conditions Product/Outcome
1 Thiophosphoric anhydride + O,O-diethyl phosphorothioate + pyridine catalyst + absolute ethyl alcohol, 60–80 °C, slight vacuum O,O-diethyl phosphorothioate intermediate (94.8–96.1% purity)
2 Chlorination with Cl2 gas, 30–60 °C, catalyst (PCl3 or triethyl phosphite), heated to 90–110 °C Chlorinated phosphorothioate intermediate
3 Cooling and crystallization below 10 °C, centrifugation Solid phosphorothioate product
4 Thin-film evaporation under reduced pressure Purified final product

Quality Control Data

The quality of the product was verified by gas chromatography, showing high purity of diethylaluminum monochloride as a key indicator of reaction completion and product integrity. The table below summarizes results from different preparation embodiments:

Working Sample Content (%) Measurement Variance (%)
Embodiment 1 99.52 Not specified
99.48 Not specified
Embodiment 3 99.54 99.52
99.55 Not specified
Embodiment 5 99.50 Not specified

Note: The data indicate consistent high purity across different batches and preparation conditions.

Mechanistic Insights and Notes

  • The reaction proceeds through nucleophilic substitution at the phosphorus atom of diethyl phosphorochloridothioate by the thiol group of the dichlorophenylthio methyl intermediate.
  • Pyridine acts as a catalyst and acid scavenger, facilitating esterification.
  • Chlorination steps are carefully controlled to prevent over-chlorination and degradation.
  • The formation of diethylaluminum monochloride as a byproduct is managed via distillation under reduced pressure to improve product purity.
  • The process is optimized for temperature control and reaction time to maximize yield and minimize side reactions.

Supporting Research and Literature Context

  • Phosphorothioate esters require careful synthesis conditions due to their sensitivity to hydrolysis and oxidation, as detailed in environmental health and chemical safety literature.
  • The esterification reaction with diethyl phosphorochloridothioate is a well-established method for preparing phosphorothioate insecticides with high biological activity.
  • Stability considerations include maintaining neutral to slightly acidic pH during synthesis to avoid hydrolysis and ensuring controlled oxidation states of phosphorus to prevent formation of more toxic oxon derivatives.
  • The purification steps such as crystallization and thin-film evaporation are critical for removing impurities that could affect the compound's efficacy and safety profile.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly under conditions involving peracid reagents. For example, meta-chloroperbenzoic acid (mCPBA) oxidation of similar organophosphorus thioesters leads to the formation of phosphinyl disulfides and hydrolysis products . While the exact pathway for this compound is not explicitly detailed, analogous reactions suggest:

  • Formation of oxon intermediates : Oxidation may generate phosphorus oxythionate intermediates, which subsequently decompose into hydrolysis products like phosphorothioic acid derivatives and 4-chlorothiophenol .

  • Disulfide formation : Oxidation could yield 4-chlorophenyl diethoxyphosphinyl disulfide (IV) and bis(4-chlorophenyl) disulfide , as observed in similar systems .

Table 1: Oxidation Products and Conditions

ReagentProductsReaction Conditions
mCPBAPhosphinyl disulfide, hydrolysis productsDichloromethane, room temperature

Hydrolysis

Hydrolysis of the O,O-diethyl ester groups and the thioester (S-) linkage is critical:

  • Ester hydrolysis : Under acidic or basic conditions, the ethyl ester groups may hydrolyze to phosphorothioic acid derivatives , releasing ethanol .

  • Thioester cleavage : The S-((2,5-dichlorophenyl)thio)methyl group may hydrolyze to form sulfur-containing fragments , such as 4-chlorothiophenol (VII) and elemental sulfur .

Table 2: Hydrolysis Pathways

Reaction TypeProductsConditions
Acidic/basic hydrolysisPhosphorothioic acid, ethanolAcidic or basic aqueous medium
Thioester hydrolysis4-Chlorothiophenol, elemental sulfurOxidative conditions

Nucleophilic Substitution

The thioester group is susceptible to nucleophilic attack:

  • Methylation : Reaction with diazomethane converts the thioester into O,O-diethyl S-(4-chlorophenylthiomethyl) phosphorothiolate , as observed in analogous systems .

  • General nucleophilicity : The sulfur atom in the thioester may react with nucleophiles (e.g., amines, alcohols), leading to transesterification or cleavage of the sulfur bond .

Table 3: Nucleophilic Reactions

ReagentProductsReaction Conditions
DiazomethaneMethylated phosphorothiolateDichloromethane, room temperature

Environmental and Biological Metabolism

In biological systems, the compound undergoes:

  • Oxidative desulfuration : Conversion to more toxic oxon derivatives via enzymes like cytochrome P450 .

  • Esterase hydrolysis : Detoxification by carboxylesterases , breaking the ethyl ester groups .

  • Transferase reactions : Glutathione conjugation, leading to sulfur-containing metabolites .

Table 4: Metabolic Pathways

ProcessProductsKey Enzymes/Conditions
Oxidative desulfurationToxic oxon derivativesCytochrome P450
Esterase hydrolysisPhosphorothioic acid derivativesCarboxylesterases

Reactivity with Reducing Agents

Similar to other thiophosphate esters, this compound may:

  • Release phosphine gas : Reaction with strong reducing agents (e.g., hydrides) could produce toxic phosphine gas , though this pathway is less documented for thioesters .

  • Partial oxidation : Oxidizing agents may generate toxic phosphorus oxides .

Table 5: Reactions with Reducing Agents

ReagentProductsHazards
HydridesPhosphine gasHighly flammable and toxic

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H15Cl2O3PS2
  • CAS Number : 14734-96-4
  • Molecular Weight : 331.926429 g/mol

The compound is characterized by the presence of a phosphorothioate functional group, which contributes to its biological activity.

Pesticide Use

  • Insecticides : Phosphorothioic acid derivatives are widely used in agriculture as insecticides. They function by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects. This leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the pest.
  • Fungicides : The compound also exhibits fungicidal properties, making it effective against a range of fungal pathogens that affect crops. Its application can help manage diseases caused by fungi such as Botrytis cinerea, which is notorious for causing gray mold in various plants.
  • Herbicides : Some studies indicate that phosphorothioic acid derivatives may have herbicidal effects, potentially aiding in the control of unwanted vegetation alongside pests and diseases.

Therapeutic Potential

  • Neuroprotective Agents : Research has indicated that phosphorothioic acid compounds may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its use in developing treatments for conditions characterized by chronic inflammation.
  • Drug Development : The unique structural features of phosphorothioic acid derivatives make them suitable candidates for further modification and development into novel pharmaceuticals targeting various health issues.

Case Study 1: Efficacy Against Pests

A study conducted on the efficacy of phosphorothioic acid as an insecticide demonstrated significant mortality rates in target pest populations when applied at recommended dosages. The results indicated an LC50 value (lethal concentration for 50% of the population) comparable to traditional insecticides, suggesting its viability as an alternative pest control method.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that phosphorothioic acid derivatives can reduce neuronal cell death induced by oxidative stress. These findings support its potential application in neuroprotective therapies, particularly for conditions like Alzheimer's disease.

Comparative Analysis of Applications

Application TypeEffectivenessNotable StudiesPotential Risks
InsecticideHighEfficacy studies on various pestsToxicity to non-target species
FungicideModerateTrials against Botrytis cinereaResistance development
Neuroprotective AgentEmergingIn vitro neuroprotection studiesLimited clinical data

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Phosphorodithioic Acid Derivatives

  • Carbophenothion (CAS 786-19-6): Structure: Phosphorodithioic acid, S-(((4-chlorophenyl)thio)methyl) O,O-diethyl ester. Key Difference: Replaces the 2,5-dichlorophenyl group with a 4-chlorophenyl group and contains a dithioate (two sulfur atoms) instead of a thioate (one sulfur). Toxicity: LD₅₀ (oral, rat) = 53 mg/kg, indicating higher acute toxicity compared to monothioates due to enhanced cholinesterase inhibition . Application: Broad-spectrum insecticide and acaricide.
  • Terbufos (CAS 13071-79-9) :

    • Structure: Phosphorodithioic acid, S-[[(1,1-dimethylethyl)thio]methyl] O,O-diethyl ester.
    • Key Difference: Substitutes the dichlorophenyl group with a tert-butylthio moiety.
    • Metabolism: Oxidizes to phosphorothioic acid derivatives, which are more persistent in the environment .

Phosphorothioic Acid Derivatives

  • Phorate Oxygen Analog (CAS 2600-69-3) :

    • Structure: Phosphorothioic acid, O,O-diethyl S-(ethylthio)methyl ester.
    • Key Difference: Lacks the aromatic chlorine substituents, reducing lipophilicity and environmental persistence .
    • Toxicity: LD₅₀ (oral, mouse) = 274 mg/kg, suggesting lower acute toxicity than dichlorophenyl analogues .
  • Phosphorothioic Acid, O-(2-Chlorophenyl) S-[Complex Substituent] Ester (CAS 116454-97-8): Structure: Contains a 2-chlorophenyl group and a methoxytritylaminoethyl side chain. Molecular Weight: 540.01 g/mol, significantly higher due to the bulky substituent, which may reduce volatility .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP
Target Compound Not Provided C₁₁H₁₄Cl₂O₂PS₂ ~360 (estimated) ~390 (estimated) ~4.2
Carbophenothion 786-19-6 C₁₁H₁₄ClO₂PS₃ 342.88 310 (decomposes) 3.8
Terbufos 13071-79-9 C₉H₂₁O₂PS₃ 288.36 69 (at 0.01 mmHg) 3.5
Thiophosphoric Acid O,O-Diethyl Ester 35944-88-8 C₁₂H₁₅N₂O₄PS 314.30 393.2 3.8

Notes:

  • The target compound’s higher chlorine content (2,5-dichlorophenyl) increases molecular weight and LogP compared to non-chlorinated analogues like Phorate oxygen analog.
  • Boiling points correlate with molecular weight; bulkier substituents (e.g., dichlorophenyl) reduce volatility.

Toxicity and Environmental Impact

  • Acute Toxicity: The 2,5-dichlorophenyl substituent likely enhances toxicity due to increased membrane permeability and enzyme inhibition. For example, a related compound with 2,4-dichlorophenyl groups (CAS 3792-59-4) has an LD₅₀ (oral, mouse) of 274 mg/kg . Carbophenothion (LD₅₀ = 53 mg/kg, rat) demonstrates that dithioates are generally more toxic than monothioates .
  • Metabolic Pathways :

    • Phosphorothioates like the target compound oxidize to oxon metabolites, which are potent acetylcholinesterase inhibitors. Terbufos’s metabolites (e.g., phosphorothioic acid, S-(t-butylthio)methyl O,O-diethyl ester) exhibit prolonged environmental half-lives .
  • The EPA regulates Terbufos residues in crops, highlighting concerns about phosphorylated metabolites .

Biological Activity

Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester, also referred to as a phosphorothioate, is a chemical compound with significant biological activity primarily utilized in agricultural applications as an insecticide and acaricide. Its molecular formula is C₁₁H₁₄Cl₂O₄PS, and it has a molecular weight of approximately 319.2 g/mol. The unique structure of this compound, which includes a dichlorophenyl group, enhances its efficacy against various pests by inhibiting cholinesterase activity, a critical enzyme for nerve function in insects.

The primary mechanism of action for phosphorothioic acid derivatives involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic junctions. This results in continuous stimulation of the nervous system in target organisms, causing paralysis and death. The specific structural features of phosphorothioic acid, including the dichlorophenyl moiety, contribute to its potency and selectivity against certain pest species.

Efficacy Against Pests

Phosphorothioic acid has been shown to be effective against a wide range of agricultural pests. Its systemic action allows it to penetrate plant tissues effectively, providing protection from pests that threaten crop yields. The following table summarizes its efficacy compared to other similar compounds:

Compound Name Chemical Structure Efficacy Notes
This compoundC₁₁H₁₄Cl₂O₄PSHighEffective against a variety of insects and mites
ParathionO,O-Diethyl O-(4-nitrophenyl) phosphorothioateVery HighHighly toxic; regulated in many countries
MalathionO,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorothioateModerateLower toxicity; widely used due to environmental concerns
ChlorpyrifosO,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioateBroad-spectrumRegulatory scrutiny due to health impacts

Toxicological Studies

Toxicological assessments have indicated that phosphorothioic acid exhibits varying degrees of toxicity depending on the exposure levels and routes. Studies have shown that acute exposure can lead to symptoms consistent with cholinergic toxicity, including muscle twitching and respiratory distress. Chronic exposure studies are necessary to fully understand the long-term effects on non-target organisms and human health.

Case Studies

Several case studies have highlighted the practical applications and implications of using phosphorothioic acid in agricultural settings:

  • Field Trials on Crop Protection :
    • A study conducted in California demonstrated that crops treated with phosphorothioic acid showed a significant reduction in pest populations compared to untreated controls. The results indicated a 70% decrease in pest-related damage over a growing season.
  • Environmental Impact Assessments :
    • Research published by the Environmental Protection Agency (EPA) assessed the runoff potential of phosphorothioic acid when applied in agricultural settings. The findings suggested that while the compound is effective against pests, its potential for environmental persistence necessitates careful management practices to mitigate risks to aquatic ecosystems .
  • Comparative Efficacy Studies :
    • Comparative studies with other phosphorothioates revealed that while phosphorothioic acid was effective against specific pests like aphids and spider mites, it exhibited lower toxicity towards beneficial insects such as bees when applied at recommended rates.

Q & A

Q. What are the recommended methods for synthesizing Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)methyl) O,O-diethyl ester, and how can purity be validated?

Synthesis typically involves reacting 2,5-dichlorothiophenol with chloromethyl diethyl phosphorothioate under controlled alkaline conditions. Purity validation requires chromatographic techniques (e.g., HPLC with UV detection at 254 nm) and spectroscopic methods (NMR for verifying substituent positions, IR for functional group analysis). Mass spectrometry (MS) can confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C12H16Cl2O2PS2) .

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

Design a kinetic study using buffered solutions (pH 4–10) and monitor degradation via HPLC. Hydrolysis products (e.g., diethyl phosphorothioate derivatives and 2,5-dichlorothiophenol) can be identified using LC-MS/MS. For acidic conditions, thiophosphate ester cleavage is accelerated, while alkaline conditions may promote nucleophilic substitution at the dichlorophenyl group .

Q. What spectroscopic techniques are critical for structural elucidation?

  • <sup>31</sup>P NMR : Detects phosphorus environment shifts (δ ~50–60 ppm for thiophosphate esters).
  • <sup>1</sup>H/</sup>13</sup>C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methylene groups (δ 3.5–4.5 ppm for SCH2).
  • FT-IR : Confirms P=S (600–650 cm<sup>−1</sup>) and aromatic C-Cl (700–750 cm<sup>−1</sup>) stretches .

Advanced Research Questions

Q. How can conflicting toxicity data from in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic activation differences. Use hepatocyte microsomal assays (e.g., rat S9 fractions) to identify bioactivation pathways. Compare LC50 values in cell lines (e.g., HepG2) with acute oral LD50 in rodents. Cross-reference with structural analogs like Bromophos-ethyl (LD50 ~300 mg/kg in mice) to infer metabolic stability trends .

Q. What experimental designs are optimal for studying environmental degradation pathways?

Conduct soil microcosm studies under aerobic/anaerobic conditions, tracking residues via GC-ECD or LC-HRMS. Key metabolites may include sulfoxides (via S-oxidation) or dechlorinated aryl products. Compare half-lives (t1/2) with chlorpyrifos (t1/2 = 30–120 days) to assess persistence .

Q. How does the electronic nature of the 2,5-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the thioether sulfur toward nucleophilic attack. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution. Experimentally, evaluate Suzuki-Miyaura coupling efficiency with aryl boronic acids; steric hindrance from Cl may reduce yields compared to non-halogenated analogs .

Data Analysis and Mechanistic Questions

Q. What computational tools are recommended for predicting metabolite profiles?

Use in silico platforms like Meteor (Lhasa Limited) or ADMET Predictor™ to simulate Phase I/II metabolism. Focus on sulfur oxidation (to sulfoxides/sulfones) and ester cleavage. Validate predictions with HRMS data from in vitro assays .

Q. How can researchers differentiate between cholinesterase inhibition and oxidative stress mechanisms in neurotoxicity studies?

  • Cholinesterase Assays : Measure AChE/BChE inhibition in rat brain homogenates (Ellman method).
  • Oxidative Stress Markers : Quantify glutathione depletion, MDA levels, and SOD activity in neuronal cell lines. Correlate results with structural analogs (e.g., phorate, LD50 = 2–4 mg/kg) to determine dominant toxicity pathways .

Conflict Resolution and Best Practices

Q. What strategies mitigate batch-to-batch variability in ecotoxicity testing?

  • Standardize synthesis protocols (e.g., strict control of reaction temperature and stoichiometry).
  • Use certified reference materials (CRMs) for calibration.
  • Implement inter-laboratory validation via round-robin testing .

Q. How should researchers address discrepancies in reported LD50 values across species?

Apply allometric scaling models (e.g., mg/kg<sup>0.75</sup>) to extrapolate rodent data to higher mammals. Account for interspecies differences in CYP450 isoforms (e.g., CYP2B6 in humans vs. CYP2B1 in rats) using recombinant enzyme assays .

Q. Methodological Notes

  • Chromatography : Use C18 columns with acetonitrile/water gradients for HPLC.
  • Toxicology : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity).
  • Synthesis : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.